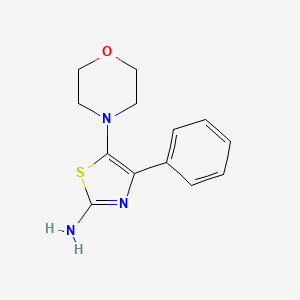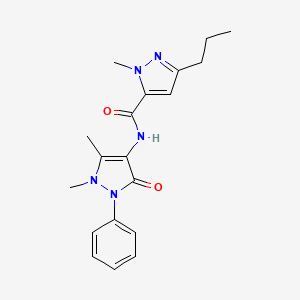![molecular formula C19H13N7O2 B11051264 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple cyano groups, a nitrophenyl group, and a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the cyano groups, and the attachment of the nitrophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical biological processes.
Eigenschaften
Molekularformel |
C19H13N7O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H13N7O2/c1-12(2)25-17(14(7-20)8-21)19(11-24)16(18(19,9-22)10-23)13-4-3-5-15(6-13)26(27)28/h3-6,12,16,25H,1-2H3 |
InChI-Schlüssel |
BEFGDEWGNRZEOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=C(C#N)C#N)C1(C(C1(C#N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)

![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)

![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11051207.png)

![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)


![N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11051240.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)